molecular formula C6H6FNO4 B12864131 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate

2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate

Cat. No.: B12864131
M. Wt: 175.11 g/mol
InChI Key: PZCIMIHSMNATRZ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate is an organic compound that features a pyrrolidinone ring and a fluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate typically involves the reaction of N-hydroxysuccinimide (NHS) with fluoroacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The general reaction scheme is as follows:

    Reactants: N-hydroxysuccinimide and fluoroacetic acid.

    Coupling Agent: Dicyclohexylcarbodiimide.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoroacetate moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield fluoroacetic acid and N-hydroxysuccinimide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

    Oxidation/Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Major Products

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Hydrolysis: Fluoroacetic acid and N-hydroxysuccinimide.

    Oxidation/Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate has several applications in scientific research:

    Biology: Employed in biochemical studies to modify proteins and peptides through esterification reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate involves its ability to act as an acylating agent. The compound can transfer its fluoroacetate group to nucleophilic sites on target molecules, such as amino groups in proteins or peptides. This acylation process can modify the biological activity of the target molecules, making it useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate
  • 2,5-Dioxopyrrolidin-1-yl 2-chloroacetate
  • 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate

Uniqueness

Compared to its analogs, 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom can also influence the biological activity of the compound, making it a valuable tool in medicinal chemistry for the development of novel therapeutics.

Properties

Molecular Formula

C6H6FNO4

Molecular Weight

175.11 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-fluoroacetate

InChI

InChI=1S/C6H6FNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2

InChI Key

PZCIMIHSMNATRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CF

Origin of Product

United States

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